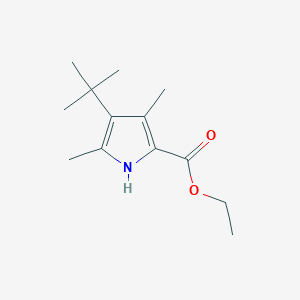

ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Overview

Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize . The tert-butyl group is a very common substituent in organic chemistry with the chemical formula -C(CH3)3 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl groups are often introduced into a molecule by reaction of the corresponding alcohol with tert-butyl bromide . Pyrrole derivatives can be synthesized through various methods, including the Knorr Pyrrole Synthesis, a widely used chemical reaction that synthesizes substituted pyrroles .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography . The tert-butyl group is a bulky group that can significantly influence the molecule’s conformation and reactivity .Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring . Tert-butyl groups can undergo a variety of reactions, including deprotection reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, pyrrole is a polar molecule and thus has a dipole moment and displays hydrogen bonding . Tert-butyl groups are nonpolar and can increase the hydrophobicity of a molecule .Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives have been extensively studied for their synthesis and structural properties. Skowronek and Lightner (2003) synthesized a chiral bipyrrole derivative from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrating the compound's role in creating axially chiral molecules with restricted rotation due to bulky tert-butyl groups (Skowronek & Lightner, 2003). Similarly, Singh et al. (2013) synthesized a novel derivative of ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and analyzed its molecular structure and spectral properties, contributing to the understanding of its potential applications in chemical reactions (Singh et al., 2013).

Chemical Reactivity and Applications

Ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a precursor in the synthesis of various chemical compounds. Singh et al. (2014) investigated a pyrrole-containing chalcone derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, highlighting its potential use as a non-linear optical material due to its high first hyperpolarizability (Singh et al., 2014). Additionally, Boiadjiev and Lightner (2002) researched malonic ester derivatives of this compound, revealing their atropisomerism due to restricted rotation, a rare phenomenon in small molecules (Boiadjiev & Lightner, 2002).

Spectroscopic and Computational Studies

Several studies have employed spectroscopic and computational methods to investigate the properties of ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives. For instance, Singh et al. (2013) conducted a comprehensive study combining experimental and quantum chemical approaches to analyze the molecular structure and spectroscopic properties of a novel derivative, providing insights into its chemical reactivity and potential applications in material science (Singh et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-tert-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-7-16-12(15)11-8(2)10(9(3)14-11)13(4,5)6/h14H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAHGQAYBWNVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(tert-butyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

CAS RN |

28991-95-9 | |

| Record name | 28991-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2477476.png)

![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2477484.png)

![1-[5-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2477485.png)

![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)

![N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2477490.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2477491.png)

![8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477495.png)